molecular formula C13H15NO5 B5159686 ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE

ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE

Cat. No.: B5159686
M. Wt: 265.26 g/mol
InChI Key: MCGVHZPGPJVACJ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE: is a chemical compound with the molecular formula C13H16O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group and an oxoacetamido group attached to a benzoate ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE typically involves the reaction of ethyl benzoate with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s oxoacetamido group can form hydrogen bonds with target molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • ETHYL 2-(2-ETHOXY-2-OXOETHYL)BENZOATE
  • ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)PROPANOATE
  • ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BUTANOATE

Comparison: ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is unique due to its specific benzoate structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)9-7-5-6-8-10(9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVHZPGPJVACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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